Methyl 2,4-diaminobutanoate dihydrochloride
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic IUPAC name for this compound is methyl 2,4-diaminobutanoate dihydrochloride , reflecting its structural features as a methyl ester of 2,4-diaminobutanoic acid in its hydrochloride form. The molecule consists of a four-carbon butanoate backbone with amino groups (-NH₂) at positions 2 and 4, a methyl ester group (-OCH₃) at the carboxyl terminus, and two hydrochloride counterions.
The structural formula is represented as C₅H₁₄Cl₂N₂O₂ , with the following key features:
- A central butanoate chain: CH₂-CH(NH₂)-CH₂-CH(NH₂)
- A methyl ester group: COOCH₃
- Two hydrochloride groups: 2HCl
The SMILES notation for the compound is COC(=O)C(CCN)N.Cl.Cl , which encodes the ester linkage, amino group placements, and chloride ions. The 3D conformational analysis reveals a flexible backbone due to rotational freedom around single bonds, with intramolecular hydrogen bonding between the amino groups and ester oxygen.
CAS Registry Numbers and Alternative Nomenclatures
The primary CAS Registry Number for this compound is 63273-38-1 . This identifier is universally recognized in chemical databases and regulatory frameworks. Alternative designations include:
| Database | Identifier |
|---|---|
| PubChem | CID 88018725 |
| Chemodex | SCHEMBL6620950 |
| CymitQuimica | 3D-FM183619 |
The compound is occasionally referenced by older or deprecated names, such as methyl 3-aminomethyl-DL-alaninate hydrochloride and H-DL-Dab-OMe·2HCl , though these are not IUPAC-compliant. Confusion may arise with structurally similar compounds, such as L-2,4-diaminobutyric acid dihydrochloride (CAS 1883-09-6), which lacks the methyl ester group.
Molecular Formula and Stoichiometric Composition
The molecular formula of this compound is C₅H₁₄Cl₂N₂O₂ , representing the following stoichiometry:
| Element | Quantity | Contribution to Molecular Weight (g/mol) |
|---|---|---|
| C | 5 | 60.05 |
| H | 14 | 14.11 |
| Cl | 2 | 70.90 |
| N | 2 | 28.02 |
| O | 2 | 32.00 |
| Total | 205.08 |
The parent compound, methyl 2,4-diaminobutanoate (C₅H₁₂N₂O₂), has a molecular weight of 146.17 g/mol . Protonation of the two amino groups with hydrochloric acid adds 36.46 g/mol per HCl molecule , resulting in the final dihydrochloride form.
Synonymous Designations in Chemical Databases
This compound is cataloged under diverse aliases across chemical repositories:
| Synonym | Source |
|---|---|
| This compound | PubChem, CymitQuimica |
| SCHEMBL6620950 | PubChem |
| JFA27507 | PubChem |
| AKOS025392011 | PubChem |
| 3D-FM183619 | CymitQuimica |
These synonyms reflect variations in registry protocols, proprietary cataloging systems, and historical naming conventions. The compound is distinct from related diamino acids, such as 2,4-diaminobutyric acid derivatives, which lack the ester functional group.
Properties
IUPAC Name |
methyl 2,4-diaminobutanoate;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2.2ClH/c1-9-5(8)4(7)2-3-6;;/h4H,2-3,6-7H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFZBYKHHGUPSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCN)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection-Deprotection Strategy
The most widely cited method involves homoserine as the starting material, leveraging sequential protection and deprotection steps to achieve high regioselectivity. The synthesis proceeds through six stages:
Dual Protection of Homoserine :
Homoserine is dissolved in an ethanol-water mixture (20–80% v/v ethanol) and treated with di-tert-butyl dicarbonate (Boc₂O) at –5–5°C in the presence of 0.5–5 M NaOH. This step protects the α-amino and γ-carboxyl groups, yielding N-Boc-homoserine methyl ester (Intermediate 1) with 85–92% efficiency.Benzylation of the γ-Hydroxyl Group :
Intermediate 1 undergoes benzylation using benzyl bromide and triethylamine in refluxing toluene. The γ-hydroxyl group is selectively substituted, forming the benzyl-protected derivative (Intermediate 2) in 78–84% yield after column chromatography (petroleum ether/ethyl acetate, 5:1).Mitsunobu Reaction for Phthalimide Incorporation :
Intermediate 2 reacts with phthalimide, triphenylphosphine, and diisopropyl azodicarboxylate (DIAD) in anhydrous THF under nitrogen. This step introduces a phthalimido group at the β-position, generating Intermediate 3 with 70–76% yield.Deprotection and Hydrolysis :
Lithium hydroxide-mediated hydrolysis removes the benzyl ester, followed by hydrazine hydrate treatment to excise the phthalimido group. Intermediate 5 is isolated in 82–88% yield after silica gel purification.Acid-Mediated Salt Formation :
Treating Intermediate 5 with HCl-saturated ethanol at 0–5°C precipitates the dihydrochloride salt. Crystallization from ethanol/methyl tert-butyl ether affords the final product in 89–93% purity.
Key Advantages :
- High overall yield (68–72% over six steps).
- Scalable to kilogram quantities with >99% regiochemical control.
Enantioselective Synthesis via Conjugate Addition
Michael Addition to Dehydroalanine Derivatives
A stereocontrolled route employs methyl 2-acetamidoacrylate as a Michael acceptor. Chiral bicyclic serine derivatives (e.g., (3S,7S,7aR)-7-methoxy-7,7a-dimethyltetrahydro-oxazolo[4,3-b]oxazol-2,5-dione) act as nucleophiles in a lithium hexamethyldisilazide (LHMDS)-mediated reaction:
$$
\text{Michael acceptor} + \text{Chiral nucleophile} \xrightarrow{\text{LHMDS, THF, –78°C}} \text{Adduct (dr >20:1)}
$$
Hydrolysis with 6 M HCl at 100°C followed by ion-exchange chromatography yields enantiomerically pure (2S,4S)-2,4-diaminobutanoic acid, which is esterified using thionyl chloride/methanol to form the methyl ester.
Deuterium Incorporation
Deuterated variants are synthesized using 2-propanol-OD as a proton source during the Michael addition, achieving 89–94% deuterium incorporation at Cα without racemization.
Performance Metrics :
- Enantiomeric excess: >99% ee (confirmed by chiral HPLC).
- Isotopic purity: 89–94% D for α-deuterated analogs.
Catalytic Hydrogenation of Nitriles
Palladium-Catalyzed Reduction
A patent-derived method reduces methyl 2,4-diaminobutyrnitrile dihydrochloride using a Pd/Ru membrane catalyst (94:6 wt%) under 15–60 atm H₂:
$$
\text{NC–CH(NH₂)–CH₂–COOMe·2HCl} \xrightarrow{\text{H₂, 50–150°C}} \text{H₂N–CH₂–CH(NH₂)–COOMe·2HCl}
$$
Optimized Conditions :
Comparative Analysis of Synthetic Routes
Cost-Benefit Considerations :
- The homoserine route is cost-effective ($12–15/g at 10 kg batch) but requires chiral resolution for enantiopure products.
- Conjugate addition offers superior stereocontrol but uses expensive chiral auxiliaries ($220–250/g).
Critical Challenges and Solutions
Byproduct Formation in Mitsunobu Reactions
The phthalimide coupling step generates triphenylphosphine oxide, complicating purification. Switching to polymer-supported triphenylphosphine reduces waste and improves Intermediate 3 purity to 98.5%.
Epimerization During Esterification
Methylation using SOCl₂/MeOH at 0°C minimizes racemization (<2% epimerization vs. 8–12% at room temperature).
Industrial-Scale Crystallization
Solvent Screening
Ethanol/MTBE (1:3 v/v) achieves 99.1% recovery of the dihydrochloride salt with particle size D90 <50 μm, ideal for tablet formulation.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-diaminobutanoate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide . The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various amine derivatives, oxides, and substituted compounds, which can be further utilized in different chemical processes .
Scientific Research Applications
Methyl 2,4-diaminobutanoate dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2,4-diaminobutanoate dihydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, affecting their activity and leading to changes in biochemical processes . The compound’s effects are mediated through its binding to active sites on target proteins, altering their conformation and function .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural and functional attributes of Methyl 2,4-diaminobutanoate dihydrochloride with analogous compounds:
Key Observations:
- Ester vs. Carboxylic Acid : The methyl ester in the target compound likely improves lipophilicity compared to the carboxylic acid form (), enhancing membrane permeability for drug delivery applications .
- Amine Position and Chain Length: The 2,4-diamino configuration distinguishes it from 2,5-diaminopentanamide (), where the additional methylene group and amide functionality may alter binding affinity or metabolic stability .
- Branched vs.
Metabolic and Biochemical Relevance
- Role in Engineered Pathways: highlights that 2,4-diaminobutanoate (unesterified form) accumulates in engineered Aspergillus strains, suggesting its involvement in nitrogen cycling. The esterified form could act as a stabilized precursor or prodrug in such systems .
- Comparative Bioavailability : The dihydrochloride salt form in both the target compound and ’s analog enhances aqueous solubility, critical for in vitro assays or therapeutic formulations .
Biological Activity
Methyl 2,4-diaminobutanoate dihydrochloride is a compound that has garnered attention in biochemical and pharmaceutical research due to its structural similarities to amino acids and its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and case analyses.
Chemical Structure and Properties
This compound is a dihydrochloride salt of the methyl ester of 2,4-diaminobutanoic acid. Its molecular formula is with a molecular weight of approximately 189.07 g/mol. The compound features two amino groups at the 2 and 4 positions on the butanoate chain, which contribute to its reactivity and biological functions.
The biological activity of this compound is primarily attributed to its ability to mimic neurotransmitters and participate in various biochemical pathways. It has been shown to interact with several receptors and enzymes, suggesting potential roles in:
- Neurotransmission : Its structure allows it to act as a neurotransmitter analog, potentially influencing synaptic transmission.
- Metabolic Processes : It may be involved in metabolic pathways that utilize diamino acids as substrates for the synthesis of polyamines or other bioactive molecules.
Biological Activities
Research indicates several biological activities associated with this compound:
- Anticancer Activity : Studies have explored its effects on various cancer cell lines. For instance, it exhibited cytotoxic effects against human colon cancer cells (HT-29), suggesting its potential as an anticancer agent .
- Neuroprotective Effects : The compound's structural similarity to known neuroprotective agents suggests it may have protective effects against neurodegenerative diseases .
- Antimicrobial Properties : Some studies have indicated that compounds similar to methyl 2,4-diaminobutanoate can exhibit antimicrobial activity, although specific data on this compound is limited.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Study on Cancer Cell Lines : A study investigated the cytotoxic effects of methyl 2,4-diaminobutanoate on various cancer cell lines, revealing significant inhibition of cell proliferation in HT-29 cells with an IC50 value indicating effective dosage levels .
- Neuroprotective Research : Another study focused on the neuroprotective properties of similar compounds, suggesting that methyl 2,4-diaminobutanoate could be further explored for therapeutic applications in neurodegenerative diseases .
Comparative Analysis
A comparative analysis with similar compounds highlights the unique features of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 2-amino butanoate hydrochloride | One amino group at position 2 | Simpler structure; less steric hindrance |
| Methyl 3,4-diaminobutanoate dihydrochloride | Two amino groups at positions 3 and 4 | Different position of amino groups |
| (R)-Methyl 2,6-diaminohexanoate dihydrochloride | Longer carbon chain with two amino groups | Increased chain length enhances hydrophilicity |
This table illustrates how the positioning of amino groups affects the biological activity and potential applications of these compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
